Hdbtu

Description

BenchChem offers high-quality Hdbtu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hdbtu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

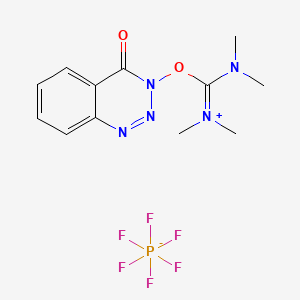

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDGCPRFFOXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HDBTU: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDBTU, or 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a highly efficient coupling reagent utilized in the synthesis of peptides. As a uronium-based aminium salt, it facilitates the formation of amide bonds between amino acids, a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This technical guide provides an in-depth overview of HDBTU's chemical structure, properties, and its application in peptide synthesis, complete with detailed experimental protocols and workflow visualizations. HDBTU is closely related to the more commonly known HBTU, with a key structural difference in the benzotriazole moiety. This difference can influence the reactivity and solubility of the reagent.

Chemical Structure and Properties

HDBTU is characterized by a tetramethyluronium core linked to a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl group, with a hexafluorophosphate anion. This structure confers high reactivity, making it an effective activator of carboxylic acids for amide bond formation.

Chemical Structure:

-

IUPAC Name: 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

-

Synonyms: N,N,N',N'-TetraMethyl-O-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)uronium hexafluorophosphate[1]

-

CAS Number: 164861-52-3[1]

-

Molecular Formula: C12H16F6N5O2P[1]

The following tables summarize the key physical and chemical properties of HDBTU and the closely related, and more extensively characterized, HBTU for comparison.

Table 1: Physicochemical Properties of HDBTU

| Property | Value |

| Molecular Weight | 407.25 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |

| Stability | Moisture-sensitive; should be stored in a dry, cool environment. |

Table 2: Physicochemical Properties of HBTU (for comparison)

| Property | Value |

| Molecular Weight | 379.24 g/mol [2] |

| Melting Point | Decomposes at approximately 200-206.5 °C[3] |

| Solubility | Soluble in acetonitrile (0.1 g/mL), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2][4] Insoluble in cold water.[3] |

| Stability | Stable under normal conditions.[4] Moisture-sensitive.[2] May be combustible at high temperatures and is considered a potential explosion hazard upon heating.[3] |

| pH (1.6 g/L in water) | 4.1[4] |

Mechanism of Action in Peptide Synthesis

HDBTU functions as a coupling reagent by activating the carboxylic acid group of an N-protected amino acid. This activation facilitates the nucleophilic attack by the free amino group of another amino acid or the growing peptide chain, leading to the formation of a peptide bond. The general mechanism, analogous to other uronium-based coupling reagents like HBTU, involves the formation of a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine component, yielding the desired peptide and a tetramethylurea byproduct. The presence of the benzotriazinyl moiety helps to minimize side reactions, such as racemization, which is critical for the synthesis of biologically active peptides.

Experimental Protocols

The following is a detailed protocol for solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, adapted for the use of HDBTU as the coupling reagent. This protocol is based on established procedures for similar uronium-based coupling reagents.

Materials:

-

Fmoc-protected amino acids

-

HDBTU

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether, cold

Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid. Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HDBTU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in DMF.

-

Allow the activation mixture to stand for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.

-

Once the coupling reaction is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle or final cleavage.

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) using HDBTU

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using HDBTU.

Logical Relationship of Components in the HDBTU-Mediated Coupling Reaction

References

A Technical Deep Dive: HDBTU vs. HBTU in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. Among the vast array of available reagents, uronium-based compounds have established themselves as mainstays in both solid-phase and solution-phase peptide synthesis. This guide provides a detailed comparative analysis of two such reagents: the widely used O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and the less common but noteworthy 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, which has been referred to as HDBTU. For the purposes of this guide, and due to the prevalence of its tetrafluoroborate counterpart in the literature, we will primarily discuss the more extensively documented O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) as a proxy for HDBTU, noting that the core reactive moiety is the same.

Core Chemical Structures and Properties

A fundamental understanding of the chemical structures of HBTU and HDBTU/TDBTU is essential to appreciate their mechanisms of action and differential performance.

| Reagent | Acronym | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | C₁₁H₁₆F₆N₅OP | 379.24 g/mol | 94790-37-1 | |

| HDBTU | 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | C₁₂H₁₆F₆N₅O₂P | 407.25 g/mol | 164861-52-3 | |

| TDBTU | O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | C₁₂H₁₆BF₄N₅O₂ | 349.09 g/mol | 125700-69-8 |

HBTU is a well-established and extensively utilized coupling reagent in peptide synthesis.[1][2] Its structure is based on the 1-hydroxybenzotriazole (HOBt) moiety, which plays a crucial role in its reactivity and its ability to suppress racemization.[1] HBTU is known for its high coupling efficiency, rapid reaction kinetics, and good solubility in common organic solvents used in peptide synthesis.[2]

HDBTU and its close analog TDBTU are characterized by the presence of a 3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt) core. This structural difference from HBTU is the primary determinant of its distinct reactivity profile. While not as ubiquitously employed as HBTU, TDBTU has been shown to be particularly advantageous in specific applications where minimizing racemization is paramount.

Mechanism of Action: A Comparative View

The efficacy of both HBTU and TDBTU lies in their ability to activate the C-terminal carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain. However, the nature of the activated intermediate and the leaving group differs, which influences their performance.

HBTU Activation Pathway

The activation of a carboxylic acid by HBTU proceeds through the formation of an HOBt active ester. The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate anion then attacks the uronium carbon of HBTU, leading to the formation of the HOBt ester and tetramethylurea as a byproduct. The HOBt ester is a highly reactive intermediate that readily undergoes aminolysis to form the desired peptide bond, regenerating HOBt in the process.

TDBTU Activation Pathway

The mechanism of TDBTU is analogous to that of HBTU, but it involves the formation of a 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl (HODhbt) active ester. The presence of the oxo group in the benzotriazine ring is believed to influence the reactivity and stability of the active ester, contributing to the observed reduction in racemization.

Performance Comparison: Efficiency and Racemization

The primary differentiator between HBTU and TDBTU lies in their performance concerning coupling efficiency and, most notably, the suppression of racemization.

| Parameter | HBTU | TDBTU/HDBTU |

| Coupling Efficiency | Generally high, suitable for most amino acid couplings. | High, with particular efficacy in challenging couplings. |

| Reaction Time | Rapid, often complete within minutes. | Efficient, with reaction times comparable to other uronium reagents. |

| Racemization | Low for most amino acids, but can be significant for sensitive residues. | Reportedly lower than HBTU, especially in fragment coupling.[1] |

| Solubility | Good in common polar aprotic solvents (e.g., DMF, NMP). | Good in common polar aprotic solvents. |

| Byproducts | Water-soluble tetramethylurea and HOBt. | Water-soluble tetramethylurea and HODhbt. |

A significant piece of evidence for the superior performance of TDBTU in minimizing racemization comes from its application in the large-scale synthesis of the hematoregulatory nonapeptide SK&F 107647. In this synthesis, which involved the coupling of peptide fragments, TDBTU was identified as the condensation reagent of choice because it produced significantly less epimerization compared to other common coupling reagents, including HBTU.[1]

Experimental Protocols

The following are generalized experimental protocols for the use of HBTU and TDBTU in solid-phase peptide synthesis (SPPS). It is important to note that optimal conditions may vary depending on the specific amino acids being coupled and the solid support being used.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

HBTU Coupling Protocol

-

Resin Preparation: Swell the resin-bound N-α-Fmoc-protected amino acid in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add HBTU (e.g., 0.95 equivalents relative to the amino acid) and a tertiary amine base such as DIPEA (typically 2 equivalents relative to the amino acid).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for the required coupling time (typically 30-60 minutes).

-

-

Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

TDBTU Coupling Protocol for Fragment Condensation (Adapted from the synthesis of SK&F 107647)[3]

-

Fragment Preparation: Dissolve the C-terminal peptide fragment (with a protected C-terminus, e.g., an ester) in DMF.

-

Addition of N-terminal Fragment: Add the N-protected peptide fragment (typically 1.25 equivalents).

-

Cooling: Cool the reaction mixture to a low temperature (e.g., -15°C).

-

Base Addition: Add a tertiary amine base such as DIPEA (typically 2.25 equivalents).

-

TDBTU Addition: Add TDBTU (typically 1.05 equivalents).

-

Reaction: Stir the reaction mixture at the low temperature for a specified period (e.g., 1 hour), then allow it to warm to room temperature and continue stirring overnight.

-

Work-up: Quench the reaction and precipitate the product by adding the reaction mixture to water. The crude product can then be collected by filtration and purified.

Conclusion

References

Solubility of HDBTU in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HDBTU), a widely used coupling reagent in peptide synthesis and organic chemistry. Understanding the solubility of HDBTU in various organic solvents is critical for optimizing reaction conditions, ensuring efficient synthesis, and developing robust purification protocols. While precise quantitative solubility data for HDBTU across a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the available information and provides a framework for its experimental determination.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for HDBTU in common organic solvents are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of additives.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of HDBTU | Notes |

| Acetonitrile | CH₃CN | 41.05 | 81.6 | 0.1 g/mL[1][2] | Clear solution |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 153 | Good solubility | Qualitative assessment |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | 37.9 mg/mL[3] | - |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | Good solubility | Qualitative assessment |

| Water | H₂O | 18.02 | 100 | Insoluble[4] | - |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound like HDBTU in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

HDBTU (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of HDBTU to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

-

Quantification of Dissolved HDBTU:

-

Accurately dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of HDBTU.

-

A calibration curve should be prepared using standard solutions of HDBTU of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of HDBTU in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/mL, mg/mL, or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of HDBTU solubility.

This comprehensive approach, combining the available data with a robust experimental protocol, provides researchers with the necessary tools to effectively work with HDBTU in various organic solvents. The provided workflow and protocol can be adapted to specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data.

References

An In-depth Technical Guide to the Stability and Storage of HDBTU

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a widely used coupling reagent in peptide synthesis and organic chemistry. While specific quantitative long-term stability data under various conditions are not extensively published, this document outlines best practices for storage and handling based on available safety data and general knowledge of similar chemical compounds. It also details the typical experimental methodologies employed to assess the stability of such reagents.

General Stability Profile

HDBTU is a solid crystalline substance that is generally considered stable under normal, controlled laboratory conditions. However, its stability can be compromised by exposure to certain environmental factors. As a high-energy compound utilized for amide bond formation, its inherent reactivity necessitates careful storage and handling to prevent degradation and ensure its efficacy in chemical reactions. A thermal stability assessment of 45 common peptide coupling reagents by differential scanning calorimetry and accelerating rate calorimetry has been conducted to provide data to drive the development of reactions toward the use of more thermally stable reagents.[1]

Recommended Storage and Handling Conditions

To maintain the integrity and performance of HDBTU, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from material safety data sheets (MSDS) and general laboratory best practices.

Table 1: Recommended Storage Conditions for HDBTU

| Parameter | Recommended Condition | Rationale |

| Temperature | 2 to 8 °C (Refrigerated) | To minimize thermal decomposition and maintain long-term stability. |

| Humidity | Store in a dry environment. | HDBTU is sensitive to moisture, which can lead to hydrolysis and degradation. |

| Light Exposure | Protect from direct sunlight and UV light. | To prevent light-catalyzed degradation. |

| Atmosphere | Store in a tightly sealed container. For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). | To protect against moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated area. | To mitigate the risks associated with potential off-gassing or decomposition products. |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. In case of dust formation, use respiratory protection.[2]

-

Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes. HDBTU can cause skin and eye irritation.[3]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Hygienic Practices: Wash hands thoroughly after handling.

Factors Influencing HDBTU Stability

The following diagram illustrates the key environmental factors that can adversely affect the stability of HDBTU, leading to its degradation.

Caption: Key environmental factors leading to the degradation of HDBTU.

Potential Degradation Pathways

While specific degradation pathways for HDBTU under storage conditions are not well-documented in publicly available literature, hydrolysis is a primary concern for many coupling reagents. In the presence of moisture, the uronium salt can hydrolyze, leading to the formation of inactive byproducts and a decrease in coupling efficiency.

In the event of a fire, hazardous decomposition products can be released, including:

-

Oxides of carbon (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride

-

Oxides of phosphorus

Experimental Protocols for Stability Assessment

To rigorously determine the stability of a reagent like HDBTU, a series of experimental studies would be conducted. These typically involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

5.1 Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the purity of HDBTU and detecting any degradation products.

Objective: To develop and validate an HPLC method capable of separating the intact HDBTU from its potential degradation products.

Typical Protocol:

-

Column Selection: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where HDBTU and its potential impurities show significant absorbance (e.g., 220 nm).

-

Forced Degradation: To ensure the method is stability-indicating, samples of HDBTU are subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[4][5]

-

Analysis: The stressed samples are then analyzed by the HPLC method to confirm that the degradation products are well-separated from the parent peak and from each other.

5.2 Accelerated Stability Study

Accelerated stability studies are performed to predict the long-term stability of a substance by subjecting it to elevated temperature and/or humidity.

Objective: To rapidly assess the stability of HDBTU under exaggerated storage conditions to predict its shelf life.

Typical Protocol:

-

Sample Preparation: HDBTU samples are stored in controlled environment chambers at elevated temperatures (e.g., 25°C, 40°C) and defined relative humidity levels (e.g., 60% RH, 75% RH).

-

Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Each sample is analyzed using the validated stability-indicating HPLC method to determine the remaining concentration of HDBTU and the formation of any degradation products.

-

Data Analysis: The data is often used to model degradation kinetics and extrapolate to predict the shelf life under recommended storage conditions.

Table 2: Example Conditions for an Accelerated Stability Study

| Condition | Temperature | Relative Humidity |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |

| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH |

| Long-Term (Control) | 5°C ± 3°C | Not specified |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical reagent like HDBTU.

Caption: Workflow for HDBTU stability assessment.

Conclusion

While HDBTU is a robust and effective coupling reagent, its stability is contingent upon proper storage and handling. Adherence to the recommended conditions of low temperature, dry environment, and protection from light is paramount to preserving its chemical integrity and ensuring optimal performance in sensitive applications such as peptide synthesis. The experimental frameworks described herein provide a basis for the rigorous evaluation of HDBTU's stability, should more detailed quantitative data be required by researchers or for regulatory purposes.

References

HDBTU-Mediated Carboxylic Acid Activation: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. This in-depth technical guide explores the activation of carboxylic acids using the uronium-based coupling reagent HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), providing a comprehensive overview of its mechanism, practical applications, and comparative performance.

Introduction to HDBTU and Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide bond is often inefficient due to the formation of a non-reactive carboxylate-ammonium salt. To overcome this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.

HDBTU is a widely used uronium salt coupling reagent that has gained prominence in both solid-phase peptide synthesis (SPPS) and solution-phase reactions.[1][2] Its popularity stems from its high coupling efficiency, rapid reaction kinetics, and its ability to suppress racemization, a critical factor in maintaining the stereochemical integrity of chiral molecules like amino acids.[2] HDBTU is valued for its mild activation properties, which contribute to high yields and the formation of water-soluble byproducts, simplifying the purification process.[1]

The Mechanism of HDBTU Activation

The activation of a carboxylic acid by HDBTU proceeds through a well-defined mechanism involving the formation of a highly reactive O-acylisourea intermediate, which then converts to an active ester. This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid.[3]

The key steps in the activation and subsequent amidation are as follows:

-

Deprotonation of the Carboxylic Acid: The tertiary amine base removes the acidic proton from the carboxylic acid, forming a carboxylate anion.

-

Formation of the O-Acylisourea Intermediate: The carboxylate anion attacks the electrophilic carbon atom of HDBTU.

-

Formation of the HOBt Active Ester: The resulting intermediate rearranges, leading to the formation of a highly reactive 1-hydroxybenzotriazole (HOBt) ester of the carboxylic acid and the byproduct, tetramethylurea.

-

Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the HOBt active ester, forming a tetrahedral intermediate.

-

Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.

dot

Caption: HDBTU activation and amide bond formation workflow.

Quantitative Data Presentation: HDBTU in Comparison

The choice of coupling reagent is a critical parameter in peptide synthesis, directly impacting yield and purity. While HDBTU is a robust reagent, other commonly used activators include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The following tables summarize the comparative performance of these reagents in terms of coupling efficiency and racemization. It is important to note that direct comparisons can be challenging as results are highly dependent on the specific peptide sequence, reaction conditions, and analytical methods used.

| Coupling Reagent | Model Peptide | Coupling Yield (%) | Reference |

| HDBTU | VQAAIDYING (ACP 65-74) | High Purity | [2] |

| HATU | VQAAIDYING (ACP 65-74) | High Purity (Similar to HCTU) | [2] |

| HCTU | VQAAIDYING (ACP 65-74) | High Purity (Similar to HATU) | [2] |

| PyBOP | VQAAIDYING (ACP 65-74) | Lower Purity (Additional Impurities) | [2] |

| TBTU | VQAAIDYING (ACP 65-74) | Lower Purity (Additional Impurities) | [2] |

Table 1: Comparative Coupling Efficiency of Various Reagents. This table qualitatively compares the purity of a model peptide synthesized using different coupling reagents.

| Coupling Reagent | Racemization Level | Key Features |

| HDBTU | Low | Efficient, cost-effective for standard couplings. |

| HATU | Very Low | More reactive than HDBTU, often used for difficult couplings and sterically hindered amino acids.[4] |

| HCTU | Low | More reactive than HBTU, offers a good balance between cost and performance.[5] |

| COMU | Very Low | Safer alternative to HOBt/HOAt-based reagents with comparable or superior efficiency to HATU.[4] |

Table 2: Qualitative Comparison of Racemization and Key Features of Common Coupling Reagents.

Experimental Protocols

The following are representative protocols for the use of HDBTU in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using HDBTU

This protocol outlines a standard coupling cycle for Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acid

-

HDBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Resin with a free amino group

-

20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HDBTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

dot

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle using HDBTU.

Solution-Phase Amide Bond Formation using HDBTU

This protocol describes a general procedure for coupling a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid

-

Amine

-

HDBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., DMF, Dichloromethane)

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1 equivalent) and HDBTU (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add DIPEA (2.2 equivalents) to the solution and stir for 1-2 minutes to allow for pre-activation.

-

Amine Addition: Add the amine (1 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.

-

Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or preparative HPLC as needed.

Troubleshooting and Side Reactions

While HDBTU is a reliable coupling reagent, certain side reactions can occur, particularly in challenging syntheses.

-

Racemization: Although HDBTU is known to suppress racemization, it can still occur, especially with sensitive amino acids or under prolonged reaction times or elevated temperatures. The addition of an external HOBt source can sometimes further minimize this side reaction.

-

Guanidinylation of the N-terminus: Excess HDBTU can react with the free N-terminus of the growing peptide chain, leading to the formation of a guanidinium group and termination of the peptide chain. This can be mitigated by using a slight excess of the carboxylic acid relative to HDBTU.

-

Side reactions of Asparagine and Glutamine: The side-chain amides of asparagine and glutamine can undergo dehydration to form nitriles under certain activation conditions, although this is less common with HDBTU compared to carbodiimide-based reagents.

Conclusion

HDBTU remains a cornerstone reagent for the activation of carboxylic acids in the synthesis of peptides and other complex organic molecules. Its high efficiency, rapid kinetics, and ability to minimize racemization make it an invaluable tool for researchers and professionals in drug development. A thorough understanding of its mechanism of action, coupled with optimized experimental protocols and an awareness of potential side reactions, will enable scientists to harness the full potential of HDBTU for the reliable and efficient construction of amide bonds. As the field of peptide and medicinal chemistry continues to evolve, the demand for robust and efficient coupling reagents like HDBTU will undoubtedly persist.

References

The Uronium/Aminium Duality of HDBTU: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as HBTU, is a widely utilized coupling reagent in peptide synthesis. Its efficacy lies in its ability to rapidly activate carboxylic acids, facilitating the formation of peptide bonds with high efficiency and minimal racemization. However, a critical and often overlooked aspect of HBTU's chemistry is its existence as two distinct isomers: the uronium (O-form) and the guanidinium/aminium (N-form) salts. While commercially available HBTU is predominantly the more stable N-form, it is the less stable O-form that exhibits superior reactivity. This guide delves into the technical nuances of HDBTU's dual nature, providing quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways to empower researchers in optimizing their peptide synthesis strategies.

Data Presentation: Uronium (O-HBTU) vs. Aminium (N-HBTU)

The choice between the uronium and aminium forms of HBTU can significantly impact the outcome of a peptide synthesis, particularly in challenging sequences. The uronium isomer is generally more reactive, leading to higher yields in shorter reaction times.

| Parameter | O-HBTU (Uronium) | N-HBTU (Aminium) | Notes |

| Relative Reactivity | Higher | Lower | The O-form is a more potent acylating agent. |

| Yield (ACP Decapeptide) | 78.1% | 51.8% | Synthesis of the acyl carrier protein (ACP) decapeptide highlights the superior performance of the O-form. |

| Epimerization | Lower | Higher | The higher reactivity of the O-form can lead to faster coupling times, thereby reducing the window for racemization. |

| Stability | Lower | Higher | The N-form is the thermodynamically more stable isomer and is what is predominantly found in commercial preparations. |

Experimental Protocols

I. Synthesis of "True" Uronium HBTU (O-HBTU)

The synthesis of the more reactive O-HBTU isomer hinges on the strict exclusion of tertiary amines, which can catalyze its isomerization to the more stable N-form.

Materials:

-

1-Hydroxybenzotriazole (HOBt)

-

Tetramethylchloroformamidinium hexafluorophosphate (TCFH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Argon or Nitrogen atmosphere

Procedure:

-

Suspend HOBt (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0°C.

-

Add TCFH (1 equivalent) portion-wise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Filter the reaction mixture under inert atmosphere to collect the crude product.

-

Wash the crude product with anhydrous DCM and then with anhydrous diethyl ether.

-

Dry the product under high vacuum. Store the resulting O-HBTU under an inert atmosphere at low temperature, as it is less stable than the N-form.

II. Standard Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines a general procedure for the use of HBTU in automated or manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids

-

HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Appropriate resin (e.g., Rink Amide for peptide amides)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).

-

Allow the activation mixture to stand for 2-5 minutes.

-

Add the activation mixture to the resin.

-

Agitate for 30-60 minutes. Coupling times may be extended for hindered amino acids. Complete coupling can be observed in as little as 10-30 minutes for many residues.[1]

-

Drain the reaction vessel and wash the resin with DMF (3-5 times).

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

Mandatory Visualizations

HDBTU Activation and Peptide Coupling Pathway

Caption: Activation of a carboxylic acid by HDBTU to form a reactive intermediate, followed by nucleophilic attack by an amine to form a peptide bond.

Experimental Workflow for SPPS using HDBTU

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) utilizing HDBTU as the coupling agent.

Logical Relationship: Uronium vs. Aminium Isomer Selection

References

Methodological & Application

Standard Protocol for HDBTU in Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast array of research and therapeutic applications. The efficiency of the coupling step, where a new amino acid is added to the growing peptide chain, is critical for the overall success of the synthesis. HDBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a highly effective aminium-based coupling reagent renowned for its rapid reaction kinetics, high coupling efficiency, and ability to minimize racemization.[1] This document provides a detailed standard protocol for the use of HDBTU in Fmoc-based SPPS.

Mechanism of Action

HDBTU facilitates the formation of an amide bond by activating the carboxylic acid of the incoming Fmoc-protected amino acid. The process, illustrated below, involves the formation of a highly reactive OBt-ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide. The addition of a tertiary base, such as N,N-diisopropylethylamine (DIEA), is essential to deprotonate the carboxylic acid and neutralize the released protons.

Caption: HDBTU activation and coupling mechanism in SPPS.

Comparison with Other Coupling Reagents

HDBTU is often compared to other common coupling reagents. The choice of reagent can depend on the specific sequence, steric hindrance of the amino acids, and desired reaction conditions.

| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |

| HDBTU | High | Fast reaction times, high efficiency, low racemization, good solubility.[1] | Can cause guanidinylation of the N-terminal amino group if used in excess. |

| HBTU | High | Similar to HDBTU, widely used and well-established.[2] | Potential for side reactions like guanidinylation. |

| HATU | Very High | Faster than HBTU with less epimerization, effective for sterically hindered amino acids. | More expensive than HBTU. |

| HOBt/DIC | Moderate | Cost-effective, effectively suppresses racemization when used with a carbodiimide. | Slower reaction times compared to aminium salts, formation of insoluble urea byproducts. |

| PyBOP | High | Efficient for difficult couplings. | Can be less efficient than HATU for hindered couplings. |

Experimental Protocols

The following protocols are generalized for manual Fmoc-SPPS using HDBTU. Adjustments may be necessary for automated synthesizers or specific peptide sequences.

Materials and Reagents

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

HDBTU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Reaction vessel with a sintered glass filter

-

Shaker or vortex mixer

Standard SPPS Cycle Workflow

The following diagram outlines a typical cycle for adding one amino acid to the growing peptide chain.

Caption: A standard workflow for one coupling cycle in SPPS.

Detailed Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol on a pre-loaded resin.

-

Resin Swelling:

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes. For microwave-assisted synthesis, this can be reduced to 30 seconds to 3 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HDBTU (3.9 equivalents), and HOBt (4 equivalents, optional but recommended to suppress racemization) in DMF.

-

Add DIEA (8 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For microwave-assisted protocols, coupling can be achieved in as little as 5 minutes.[4]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of the resin beads and wash them with ethanol.

-

Add a few drops of each Kaiser test solution (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

-

Heat the sample at 100°C for 5 minutes.

-

A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result signifies a complete coupling.

-

If the test is positive, repeat the coupling step.

-

-

Chain Elongation:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[3]

-

Peptide Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the amino acid. Aggregation of the peptide chain. Insufficient reaction time. | Double couple (repeat the coupling step). Use a more potent coupling reagent like HATU. Increase the reaction time or temperature (for microwave synthesis). |

| Low Yield | Incomplete coupling at one or more steps. Premature chain termination. Loss of peptide during cleavage or precipitation. | Ensure complete coupling at each step with the Kaiser test. Use capping steps (e.g., with acetic anhydride) after coupling to block unreacted amines. Optimize the cleavage and precipitation conditions. |

| Racemization | Over-activation of the amino acid. Presence of residual base during coupling. | Add HOBt to the coupling mixture. Ensure thorough washing after the deprotection step to remove all piperidine. |

Conclusion

HDBTU is a robust and versatile coupling reagent that consistently delivers high yields and purity in solid-phase peptide synthesis. The protocol outlined in this document provides a comprehensive guide for its effective use. By understanding the mechanism of action, comparing it to other reagents, and following a standardized protocol, researchers can confidently synthesize a wide range of peptides for their scientific endeavors.

References

Application Notes and Protocols for HDBTU in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to HDBTU as a Coupling Reagent

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) is a highly effective coupling reagent widely employed in peptide synthesis to facilitate the formation of amide bonds.[1] Its mild activating properties contribute significantly to achieving high yields while minimizing undesirable side reactions, most notably racemization.[1][2] This makes HBTU a crucial tool for maintaining the stereochemical integrity of the synthesized peptides.[2]

HBTU's versatility is demonstrated by its excellent solubility and stability in common organic solvents, rendering it suitable for both solid-phase and solution-phase peptide synthesis.[2] The byproducts generated during the coupling reaction are typically water-soluble, which simplifies the purification process and enhances overall efficiency.[2]

Key Advantages of HDBTU:

-

High Coupling Efficiency: HBTU demonstrates remarkable efficiency in forming peptide bonds, leading to higher product yields.[1]

-

Suppression of Racemization: A significant benefit of HBTU is its ability to minimize the loss of stereochemical integrity at the α-carbon of amino acids during the coupling process.[2][3]

-

Ease of Use and Purification: It offers convenient reaction conditions, and its water-soluble byproducts streamline the purification of the final peptide.[2]

-

Good Solubility: HBTU is readily soluble in a variety of organic solvents commonly used in peptide synthesis.[2]

Mechanism of Action

The primary function of HBTU is to activate the carboxyl group of an N-protected amino acid, transforming it into a more reactive species that readily undergoes nucleophilic attack by the amino group of another amino acid or peptide. The mechanism involves the formation of an activated intermediate, an O-acylisourea or a related active ester derivative, which then rapidly reacts with the amine to form the desired peptide bond.[4] This rapid and high-fidelity activation process is key to minimizing side reactions.[4]

Data Presentation: Performance of HDBTU in Solution-Phase Dipeptide Synthesis

While extensive quantitative data for HDBTU in solution-phase synthesis is not broadly tabulated in publicly available literature, a comparative study of various coupling reagents in the synthesis of the dipeptide Z-Phg-Phe-OMe provides valuable insights.

| Coupling Reagent | Yield (%) | Racemization (%) |

| HBTU | 85 | 10.2 |

| BOP | 95 | 3.4 |

| FDPP | 88 | 10.8 |

| IBCF | 75 | 20.6 |

Table 1: Comparative data of coupling reagents in the synthesis of Z-Phg-Phe-OMe. While BOP showed a higher yield and lower racemization in this specific synthesis, HBTU still provided a high yield, demonstrating its effectiveness as a coupling reagent.

It is important to note that coupling efficiency and racemization can be highly dependent on the specific amino acid residues being coupled, the solvent system, the base used, and the reaction temperature.

Experimental Protocols

General Protocol for Dipeptide Synthesis in Solution Phase using HDBTU

This protocol provides a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.

-

Addition of Base: Add DIPEA or TEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.

-

Activation: In a separate flask, dissolve HBTU (1.05 equivalents) in a minimal amount of anhydrous DMF or DCM. Add this solution to the reaction mixture.

-

Coupling Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Coupling is often complete within 1-4 hours. For sterically hindered amino acids, the reaction time may need to be extended.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude dipeptide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol for Racemization Test

To determine the extent of racemization during the coupling reaction, the synthesized dipeptide can be analyzed by chiral High-Performance Liquid Chromatography (HPLC).

Procedure:

-

Hydrolysis: Hydrolyze a small sample of the purified dipeptide in 6 M HCl at 110°C for 24 hours in a sealed tube.

-

Derivatization (if necessary): Depending on the HPLC column and detection method, it may be necessary to derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

-

Chiral HPLC Analysis: Analyze the hydrolyzed (and derivatized, if applicable) amino acid mixture using a suitable chiral HPLC column. The ratio of the D- and L-isomers of the coupled amino acid can be determined by integrating the corresponding peak areas.

Visualizations

Experimental Workflow for Solution-Phase Peptide Synthesis

References

Recommended Equivalents of HDBTU for Efficient Peptide Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the chiral integrity of the final peptide. While HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has been a widely used coupling reagent, several modern alternatives offer significant advantages in terms of efficiency, speed, and reduced epimerization. This document provides a detailed overview of recommended, highly efficient equivalents to HDBTU, complete with comparative data, detailed experimental protocols, and visualizations of the underlying chemical mechanisms.

Overview of Recommended HDBTU Equivalents

Several classes of coupling reagents have emerged as superior alternatives to HDBTU, primarily belonging to the aminium/uronium and phosphonium salt families. These reagents generally offer faster reaction kinetics and are more effective in coupling sterically hindered amino acids. The most prominent and recommended equivalents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU is known for its rapid reaction rates and low levels of racemization. It is particularly effective for difficult couplings, including the formation of cyclic peptides and the incorporation of N-methylated amino acids.[1]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): As a derivative of HOBt with a chlorine substitution, HCTU exhibits enhanced reactivity compared to HBTU. It is a cost-effective alternative to HATU, offering a good balance between performance and price.[1]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent, COMU is based on OxymaPure® as the leaving group, which is a safer alternative to the potentially explosive HOBt and HOAt.[2] It demonstrates high coupling efficiency, often comparable to HATU, and its byproducts are water-soluble, simplifying purification.[2]

Quantitative Data Presentation

The following table summarizes the comparative performance of HDBTU and its recommended equivalents based on available literature. It is important to note that direct, side-by-side quantitative comparisons under identical conditions are limited in published studies. The data presented here is a synthesis of findings from various sources to provide a relative performance overview.

| Coupling Reagent | Relative Coupling Efficiency | General Reaction Time (Solid Phase) | Racemization Potential | Key Advantages |

| HDBTU | Good | 30 - 60 min | Low to Moderate | Well-established, reliable for standard couplings. |

| HATU | Excellent | 5 - 20 min | Very Low | High efficiency for difficult sequences, rapid couplings.[1] |

| HCTU | Very Good | 15 - 30 min | Low | High efficiency, cost-effective alternative to HATU.[1] |

| COMU | Excellent | 10 - 25 min | Very Low | High efficiency, safer (Oxyma-based), water-soluble byproducts.[2] |

Experimental Protocols

The following are detailed protocols for the use of HATU, HCTU, and COMU in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

General Materials and Reagents for SPPS

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) as a base

-

Dichloromethane (DCM) for washing

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Kaiser test kit for monitoring coupling completion

Protocol 1: HATU-Mediated Peptide Coupling

This protocol is suitable for standard and difficult couplings in Fmoc-based SPPS.

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA or NMM (6-10 equivalents) to the amino acid/HATU mixture.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours or a double coupling may be performed.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 30-60 minutes or perform a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Lyophilize the purified peptide.

-

Protocol 2: HCTU-Mediated Peptide Coupling

This protocol provides a cost-effective and efficient alternative to HATU-mediated coupling.

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in the HATU protocol.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HCTU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA or NMM (6-10 equivalents) to the mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 45-90 minutes at room temperature.

-

-

Monitoring and Subsequent Steps: Follow steps 4-7 as described in the HATU protocol.

Protocol 3: COMU-Mediated Peptide Coupling

This protocol utilizes the safer, Oxyma-based reagent COMU.

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in the HATU protocol.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and COMU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA or NMM (6-10 equivalents) to the solution. A key advantage of COMU is that it can also perform well with only 1 equivalent of base, which can reduce the risk of racemization.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

-

Monitoring and Subsequent Steps: Follow steps 4-7 as described in the HATU protocol. The byproducts of COMU are water-soluble, which can simplify the final purification steps.[2]

Visualizations of Reaction Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows described in this document.

References

HDBTU Activation of Fmoc-Amino Acids for Solid-Phase Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high purity and yield of the target peptide. The activation of the carboxylic acid group of the incoming N-Fmoc protected amino acid is a critical step that dictates the success of the coupling reaction. HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent widely employed in Fmoc chemistry. Its primary function is to convert the carboxyl group of an Fmoc-amino acid into a more reactive species, facilitating rapid and efficient amide bond formation.[1]

One of the key advantages of HDBTU is its ability to promote rapid coupling kinetics while minimizing the risk of racemization, a critical factor for producing biologically active peptides with precise stereochemistry.[1] Activation with HDBTU is generally very fast, with complete coupling reactions often observed within 10-30 minutes.[2] This efficiency extends to sterically hindered amino acids such as Arginine, Isoleucine, Leucine, and Valine, which often react with high efficiency in a single coupling step when HBTU is used, whereas other methods might necessitate double coupling.[2]

These application notes provide a detailed overview of HDBTU activation times for various Fmoc-amino acids, comprehensive experimental protocols, and visual guides to the underlying chemical processes.

Data Presentation: HDBTU Activation and Coupling Times

The optimal activation time for an Fmoc-amino acid with HDBTU is a balance between achieving a sufficient concentration of the activated species for efficient coupling and minimizing potential side reactions, such as racemization, particularly for sensitive amino acids like Histidine. While activation is rapid, the total coupling time is also influenced by factors such as the steric hindrance of both the incoming amino acid and the N-terminal amino acid of the growing peptide chain, resin swelling, and solvent choice. The following table summarizes recommended pre-activation and total coupling times for various Fmoc-amino acids.

| Fmoc-Amino Acid | Pre-Activation Time (minutes) | Total Coupling Time (minutes) | Notes |

| Standard Amino Acids | |||

| Fmoc-Ala-OH | 1 - 5 | 15 - 45 | Activation is very rapid. |

| Fmoc-Gly-OH | 1 - 5 | 15 - 45 | Activation is very rapid. |

| Fmoc-Leu-OH | 2 - 6 | 20 - 60 | Generally efficient coupling.[2] |

| Fmoc-Phe-OH | 2 - 6 | 20 - 60 | |

| Sterically Hindered Amino Acids | |||

| Fmoc-Val-OH | 3 - 7 | 30 - 90 | Single coupling is usually sufficient with HDBTU.[2] |

| Fmoc-Ile-OH | 3 - 7 | 30 - 90 | Single coupling is usually sufficient with HDBTU.[2] |

| Fmoc-Thr(tBu)-OH | 3 - 7 | 30 - 90 | |

| Amino Acids with Reactive Side Chains | |||

| Fmoc-Arg(Pbf)-OH | 2 - 5 | 30 - 90 | Keep pre-activation brief to avoid potential side reactions. Single coupling is generally efficient.[2] |

| Fmoc-Asn(Trt)-OH | 2 - 6 | 20 - 60 | Trityl protection enhances coupling efficiency.[2][3] |

| Fmoc-Gln(Trt)-OH | 2 - 6 | 20 - 60 | Trityl protection enhances coupling efficiency.[2][3] |

| Special Case Amino Acids | |||

| Fmoc-His(Trt)-OH | ≤ 2 | 30 - 120 | Critical: Minimize pre-activation time to prevent racemization. The imidazole ring can catalyze this side reaction. |

| Fmoc-Pro-OH | 2 - 6 | 20 - 60 |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis - HDBTU/DIPEA Activation

This protocol outlines a standard procedure for the manual coupling of an Fmoc-amino acid to a resin-bound peptide using HDBTU activation.

Materials:

-

Fmoc-protected amino acid

-

HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Peptide synthesis resin with a free N-terminal amine

-

Reaction vessel for manual peptide synthesis

-

Shaker or vortexer

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Activation of the Fmoc-Amino Acid (Pre-activation):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HDBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Gently swirl or vortex the solution for the recommended pre-activation time (see table above, typically 1-5 minutes). The solution may change color to yellow or orange, which is common.

-

-

Coupling Reaction:

-

Add the activated Fmoc-amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture using a shaker or vortexer at room temperature for the recommended total coupling time (see table above).

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling reaction should be repeated.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. This prevents the formation of deletion sequences.

-

-

Proceed to the next cycle of deprotection and coupling.

Protocol 2: Automated Solid-Phase Peptide Synthesis - HDBTU Activation

This protocol is adapted for use with an automated peptide synthesizer. The timings and volumes will be programmed into the synthesis method.

Reagents:

-

Solutions of Fmoc-amino acids in DMF or NMP

-

Solution of HDBTU in DMF (e.g., 0.5 M)

-

Solution of DIPEA in NMP (e.g., 2 M)

-

DMF and NMP (N-Methyl-2-pyrrolidone) as washing and reaction solvents

-

20% piperidine in DMF for Fmoc deprotection

Automated Synthesizer Method:

-

Fmoc Deprotection: The synthesizer will deliver the 20% piperidine solution to the reaction vessel, incubate for a set time (e.g., 2 x 5-10 minutes), and then drain.

-

Washing: The resin will be washed multiple times with DMF or NMP.

-

Amino Acid Delivery and Activation:

-

The synthesizer will deliver the Fmoc-amino acid solution to a pre-activation vessel or directly to the reaction vessel.

-

The HDBTU solution will be added.

-

The DIPEA solution will be added to initiate activation. The mixture is typically agitated for a short period (e.g., 1-6 minutes).

-

-

Coupling: The activated amino acid mixture is allowed to react with the resin for the programmed coupling time (e.g., 30-60 minutes).

-

Washing: The resin is washed thoroughly with DMF or NMP to remove soluble reagents and byproducts.

-

The cycle repeats for the next amino acid in the sequence.

Mandatory Visualization

Caption: Workflow for Fmoc-amino acid activation with HDBTU and subsequent peptide bond formation.

Caption: Chemical pathway of HDBTU-mediated Fmoc-amino acid activation.

References

Application Notes and Protocols for HDBTU Coupling with Sterically Hindered Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the formation of an amide bond between two amino acids is a fundamental step. While routine couplings are often straightforward, the introduction of sterically hindered amino acids presents a significant synthetic challenge. These bulky residues, which include α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and amino acids with bulky side chains (e.g., valine, isoleucine), can dramatically slow down the coupling reaction and lead to incomplete reactions or undesired side products. The steric bulk around the α-carbon of both the carboxylic acid and the amine components can hinder the approach of the nucleophilic amine to the activated carboxylic acid.

To overcome these challenges, highly efficient coupling reagents are required. HDBTU (N,N,N',N'-Hexamethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a uronium-based coupling reagent that has proven effective in promoting peptide bond formation, even in difficult cases. It is structurally similar to the more common HBTU and operates through a similar mechanism of activating the carboxylic acid group to facilitate nucleophilic attack by the amine. This document provides detailed application notes and protocols for the use of HDBTU in coupling sterically hindered amino acids.

Mechanism of Action

HDBTU activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with 1-hydroxybenzotriazole (HOBt), which is either added to the reaction mixture or is already part of the HDBTU salt structure, to form an active ester. This HOBt-ester is more stable than the O-acylisourea intermediate but still highly reactive towards the amine nucleophile. The presence of HOBt is also crucial for suppressing racemization, a common side reaction in peptide synthesis, especially with hindered amino acids.[1]

References

Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes